molecular formula C15H15ClN6O B11609887 4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B11609887
M. Wt: 330.77 g/mol
InChI Key: FTCYPBDAKVZVBM-CAOOACKPSA-N
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Description

4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a phenol group, a chloro substituent, and a triazole-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole-Pyrazole Moiety: This step involves the cyclization of appropriate precursors to form the triazole and pyrazole rings. Reagents such as hydrazine and substituted acyl chlorides are often used.

    Condensation Reaction: The triazole-pyrazole intermediate is then condensed with 4-chloro-2-hydroxybenzaldehyde under basic conditions to form the final product. Common bases used include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole-pyrazole moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(E)-{[3-(1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Uniqueness

The presence of the 3,5-dimethyl groups on the pyrazole ring and the specific positioning of the chloro and phenol groups confer unique chemical properties to 4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol. These structural features can influence its reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Properties

Molecular Formula

C15H15ClN6O

Molecular Weight

330.77 g/mol

IUPAC Name

4-chloro-2-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]phenol

InChI

InChI=1S/C15H15ClN6O/c1-9-6-10(2)21(20-9)15-19-18-11(3)22(15)17-8-12-7-13(16)4-5-14(12)23/h4-8,23H,1-3H3/b17-8+

InChI Key

FTCYPBDAKVZVBM-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(N2/N=C/C3=C(C=CC(=C3)Cl)O)C)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2N=CC3=C(C=CC(=C3)Cl)O)C)C

Origin of Product

United States

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